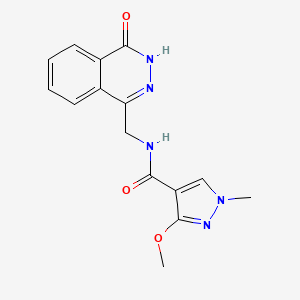
3-(4-甲氧基苯基)-N-((1-(噻吩-2-基)-1H-1,2,3-三唑-4-基)甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which has been the subject of various studies due to its potential biological activities. The compound features a methoxyphenyl group, a thiophenyl group, and a triazole ring, which are common structural motifs in medicinal chemistry due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of different hydrazide derivatives with various reagents to introduce the desired functional groups, such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, and thiophenyltriazole . For instance, the synthesis of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was achieved by reacting 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide . These methods often involve heating the reactants under reflux in a suitable solvent, such as ethanol, and in the presence of a catalyst like hydrochloric acid .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques, including IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . Single-crystal X-ray diffraction studies are also employed to determine the crystal structure and confirm the molecular geometry . These analyses reveal the presence of intramolecular hydrogen bonds and other stabilizing interactions that contribute to the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the triazole ring can act as a ligand in coordination chemistry, as seen in the complexation of a triazole derivative with cadmium chloride . The methoxy group can also influence the electronic properties of the molecule, affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's solubility in organic solvents . The crystal packing and intermolecular interactions observed in X-ray diffraction studies provide insights into the solid-state properties of these compounds .
Case Studies
Several case studies have demonstrated the biological activities of these compounds. For instance, some derivatives have shown significant antioxidant activity, with certain compounds exhibiting higher activity than ascorbic acid . Anticancer activity has also been tested, with some compounds displaying cytotoxicity against human glioblastoma and breast cancer cell lines . Additionally, some derivatives have been evaluated for their antimicrobial activity, with promising results against various bacterial and fungal strains . These studies highlight the potential of these compounds in the development of new therapeutic agents.
科学研究应用
抗菌和抗真菌潜力
Helal 等人在 2013 年对 2-(6-甲氧基-2-萘基)丙酰胺衍生物(与目标化合物在结构上相关)进行的另一项研究表明,它们具有显着的抗菌和抗真菌活性。这些化合物与标准试剂(例如氨苄西林和氟康唑)对各种菌株的抗菌活性相当或超过标准试剂,突出了它们作为抗菌剂的潜力 (Helal 等人,2013 年)。
作用机制
未来方向
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFISABOBNWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

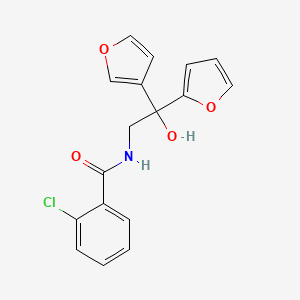
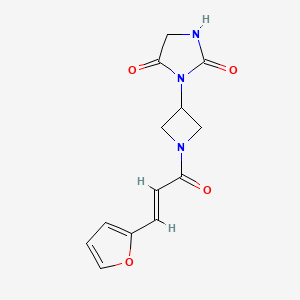
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
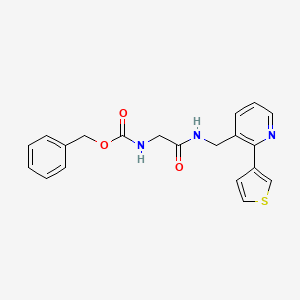
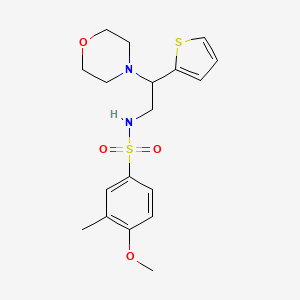
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)
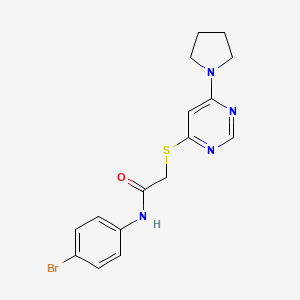
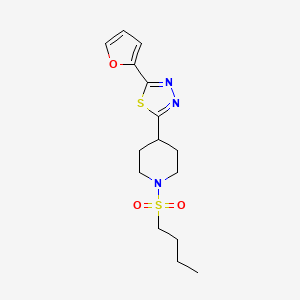
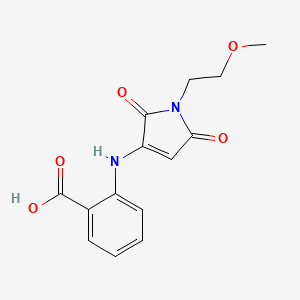
![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
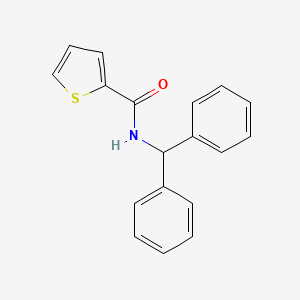
![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)
